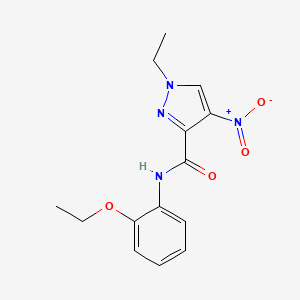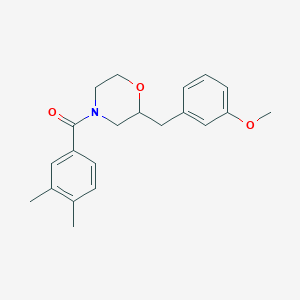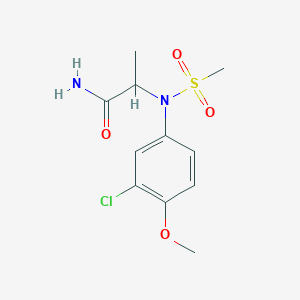![molecular formula C17H20F3NO4 B6081719 methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)
methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
Mecanismo De Acción
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is a competitive inhibitor of EAATs, which bind to the substrate binding site of the transporter and prevent the uptake of glutamate. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity. This compound has also been shown to inhibit the uptake of other amino acids, such as aspartate, by EAATs. In addition, this compound has been shown to increase the release of dopamine in the striatum, suggesting a potential role in the regulation of dopaminergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is its high selectivity for EAATs, which allows for the specific inhibition of glutamate uptake without affecting other transporters or receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, as it can lead to excitotoxicity and neuronal damage at high concentrations.
Direcciones Futuras
There are several future directions for the use of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate in scientific research. One potential direction is the development of more selective and potent inhibitors of EAATs, which could be used to further investigate the role of glutamate transport in various physiological and pathological conditions. Another direction is the investigation of the role of EAATs in the regulation of synaptic plasticity and learning and memory. Finally, this compound could be used in the development of novel therapeutic agents for the treatment of neurological disorders, such as epilepsy and stroke.
Métodos De Síntesis
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate can be synthesized using a multi-step process involving the reaction of several reagents. The synthesis method involves the protection of the carboxylic acid group of 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoic acid, followed by the coupling of the protected acid with methyl iodide. The product is then deprotected to yield this compound.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has been extensively used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. It has been used to study the effects of glutamate transport on synaptic transmission, plasticity, and neuroprotection. This compound has also been used to investigate the role of EAATs in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl 4-oxo-4-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-24-16(23)6-5-15(22)21-7-8-25-14(11-21)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGNEVQAGNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B6081712.png)
![2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6081746.png)